molecular formula C12H12N4O B1412292 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1416344-73-4

5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1412292
M. Wt: 228.25 g/mol
InChI Key: OQHSVYSJNCDGSI-UHFFFAOYSA-N
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Description

5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile (5-AMPC) is an organic compound containing a pyrazole-4-carbonitrile moiety. It is a novel compound that has been extensively studied over the last few decades due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, which makes it a valuable asset for research and experimentation in the laboratory.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine .
    • Method : An efficient one-pot two-step synthesis was reported, involving a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
    • Results : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .
  • Scientific Field: Medicinal Chemistry

    • Application : Design and synthesis of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives .
    • Method : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .
    • Results : The final target compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
  • Scientific Field: Biochemistry
    • Application : Investigation of the anti-inflammatory effects of pyrazole derivatives .
    • Method : A series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal ethyl or propyl sulfonamides was synthesized . The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .
    • Results : The final target compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration . Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production .
  • Scientific Field: Pharmacology
    • Application : Investigation of the anti-inflammatory effects of pyrazole derivatives .
    • Method : A series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal ethyl or propyl sulfonamides was synthesized . The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .
    • Results : The final target compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration . Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production .

properties

IUPAC Name

5-amino-1-(4-methoxy-2-methylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-8-5-10(17-2)3-4-11(8)16-12(14)9(6-13)7-15-16/h3-5,7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHSVYSJNCDGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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